![molecular formula C16H21N5O B2555266 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034383-79-2](/img/structure/B2555266.png)
1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Intramolecular Hydrogen Bonding and Cytosine Complexation
Research on pyridyl ureas, including compounds structurally related to 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, has explored their conformational dynamics and interaction with biological molecules. Studies have shown that substituent effects on pyrid-2-yl ureas can significantly influence their intramolecular hydrogen bonding capabilities and their ability to complex with cytosine, a fundamental component of DNA and RNA. This property could be useful in the design of biomolecular recognition and binding agents (Chia-Hui Chien et al., 2004).
Formation of Oligomeric and Macrocyclic Ureas
The synthesis of oligomeric and macrocyclic ureas based on diamino pyridine derivatives demonstrates the potential of urea-based compounds for creating complex molecular architectures. These compounds exhibit a pronounced tendency for cyclization, attributed to preferred folded conformations. This research has implications for the development of new materials and catalysts with unique properties (A. Gube et al., 2012).
Multicomponent Synthesis of Heterocycles
The utility of urea as an organo-catalyst in the multicomponent synthesis of heterocycles, such as functionalized pyrans, highlights its role in facilitating eco-friendly chemical reactions. Such research underlines the potential of urea derivatives in sustainable chemistry and the synthesis of pharmacologically interesting compounds (G. Brahmachari & B. Banerjee, 2014).
Antibacterial Applications
Studies on novel heterocyclic compounds containing a urea moiety, such as sulfonamido-based derivatives, have demonstrated significant antibacterial activities. This research suggests the potential use of urea derivatives in developing new antibacterial agents, offering a promising avenue for combating antibiotic-resistant bacteria (M. E. Azab et al., 2013).
Tuning Rheology and Morphology of Hydrogels
Research into urea-based hydrogelators, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, has revealed the ability to tune the physical properties of hydrogels through anion variation. This capability is significant for designing hydrogels with specific mechanical properties and morphologies for applications in drug delivery systems and tissue engineering (G. Lloyd & J. Steed, 2011).
properties
IUPAC Name |
1-cyclopentyl-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-21-11-14(10-19-21)13-6-12(7-17-9-13)8-18-16(22)20-15-4-2-3-5-15/h6-7,9-11,15H,2-5,8H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQWPJYWCEYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.